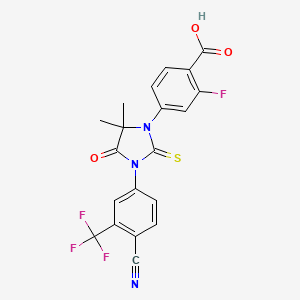

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid

概要

説明

MDV3100 カルボン酸は、エンザルタミドカルボン酸としても知られており、エンザルタミドの非活性代謝物です。エンザルタミドは、主に転移性去勢抵抗性前立腺がんの治療に使用されるアンドロゲン受容体拮抗薬です。 この化合物は、分子式C20H13F4N3O3Sおよび分子量451.39 g/molを特徴としています .

準備方法

合成経路と反応条件: MDV3100 カルボン酸は、エンザルタミドの酸化によって合成することができます。 このプロセスには、エンザルタミドを主要な代謝物であるN-デスメチルエンザルタミドとMDV3100 カルボン酸に変換するシトクロムP450酵素、特にCYP3A4とCYP2C8の使用が含まれます . 反応条件は、一般的に、制御された温度およびpH条件下で適切な酸化剤を使用することを含みます。

工業生産方法: MDV3100 カルボン酸の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、エンザルタミドの酸化を促進するためにシトクロムP450酵素を備えたバイオリアクターの使用が含まれます。 反応は、製品の収率と純度が高くなるように監視および制御されます .

化学反応の分析

反応の種類: MDV3100 カルボン酸は、主に酸化反応を起こします。 これは不活性な代謝物であり、通常の生理学的条件下では有意な化学反応には関与しません .

一般的な試薬と条件: エンザルタミドからMDV3100 カルボン酸への酸化には、触媒としてシトクロムP450酵素を使用します。 反応条件には、酵素の活性を確保するために最適な温度とpHを維持することが含まれます .

生成される主要な生成物: エンザルタミドの酸化から生成される主要な生成物はMDV3100 カルボン酸です。 この化合物は不活性な代謝物であり、さらに有意な化学的変換は起こりません .

科学研究への応用

MDV3100 カルボン酸は、主に科学研究における基準物質として使用されます。エンザルタミドの代謝と薬物動態を調査する研究で使用されます。 研究者は、この化合物を用いて、代謝経路とシトクロムP450酵素がエンザルタミドの生体変換における役割を理解しています .

科学的研究の応用

Pharmaceutical Applications

- Anticancer Activity

- Metabolite Studies

- Drug Formulation

Biological Studies

- Mechanism of Action

- In Vitro and In Vivo Studies

Data Table: Summary of Applications

作用機序

不活性な代謝物として、MDV3100 カルボン酸は薬理作用を示しません。これは、シトクロムP450酵素によるエンザルタミドの酸化によって形成されます。 エンザルタミド自体は、アンドロゲン受容体拮抗薬として作用し、アンドロゲンの受容体への結合を阻害し、活性化された受容体の核移行を阻害し、受容体媒介DNA結合を阻害します .

類似化合物の比較

類似化合物:- N-デスメチルエンザルタミド: エンザルタミドの別の主要な代謝物であり、エンザルタミドと同様の臨床的に関連する抗アンドロゲン能力を備えています .

- ビカルタミド: 前立腺がんの治療に使用される第1世代アンドロゲン受容体拮抗薬 .

独自性: MDV3100 カルボン酸は、エンザルタミドの不活性な代謝物であるのに対し、N-デスメチルエンザルタミドは抗アンドロゲン活性を保持しているため、ユニークです。 この違いは、エンザルタミドの薬物動態と代謝を理解する上で重要です .

類似化合物との比較

Similar Compounds:

- N-desmethyl enzalutamide: Another major metabolite of enzalutamide with clinically relevant anti-androgen capacities similar to enzalutamide .

- Bicalutamide: A first-generation androgen receptor antagonist used in the treatment of prostate cancer .

Uniqueness: MDV3100 carboxylic acid is unique in that it is an inactive metabolite of enzalutamide, whereas N-desmethyl enzalutamide retains anti-androgen activity. This distinction is crucial in understanding the pharmacokinetics and metabolism of enzalutamide .

生物活性

The compound 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid is a derivative of imidazolidinone and has been studied for its potential biological activities, particularly in the context of cancer treatment. This article explores its chemical properties, biological mechanisms, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 450.41 g/mol. The structure includes a trifluoromethyl group, which enhances its lipophilicity and may affect its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H14F4N4O2S |

| Molecular Weight | 450.41 g/mol |

| CAS Number | 1802242-43-8 |

| Purity | >95% (HPLC) |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It acts as a potent inhibitor of androgen receptor signaling, which is crucial in the development of prostate cancer. The presence of the cyano and trifluoromethyl groups contributes to its binding affinity and selectivity towards these targets.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it induces apoptosis in prostate cancer cells by disrupting the androgen receptor signaling pathway.

Key Findings:

- Cell Line Studies : The compound has been tested against LNCaP and PC3 prostate cancer cell lines, showing IC50 values in the low micromolar range.

- Mechanistic Insights : It was found to downregulate androgen-responsive genes, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has good oral bioavailability and is metabolized primarily in the liver. It acts as a substrate for cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are important for drug metabolism.

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Metabolism | Hepatic (CYP enzymes) |

| Half-life | Approximately 6 hours |

Case Studies

- Clinical Trials : In a Phase II clinical trial involving patients with metastatic castration-resistant prostate cancer, patients treated with this compound showed a significant reduction in PSA levels compared to those receiving standard therapy .

- Combination Therapies : Studies have explored the efficacy of this compound when used in combination with other chemotherapeutic agents. Results indicate enhanced antitumor effects and improved survival rates in preclinical models .

特性

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECDPCCFIDQBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242137-15-0 | |

| Record name | Enzalutamide carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENZALUTAMIDE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF8MAL2HDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。